molecular formula C6H9BrN2 B13986936 5-Bromo-4-isopropyl-1H-imidazole

5-Bromo-4-isopropyl-1H-imidazole

Cat. No.: B13986936
M. Wt: 189.05 g/mol
InChI Key: XDBOUZAZWPGPNC-UHFFFAOYSA-N
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Description

5-Bromo-4-(propan-2-yl)-1H-imidazole is a heterocyclic organic compound featuring a bromine atom and an isopropyl group attached to an imidazole ring. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(propan-2-yl)-1H-imidazole typically involves the bromination of 4-(propan-2-yl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 5-Bromo-4-(propan-2-yl)-1H-imidazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated imidazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Substituted imidazoles with various functional groups.

    Oxidation: Imidazole N-oxides.

    Reduction: Hydrogenated imidazoles.

Scientific Research Applications

5-Bromo-4-(propan-2-yl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(propan-2-yl)-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)-1H-imidazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    5-Chloro-4-(propan-2-yl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    5-Iodo-4-(propan-2-yl)-1H-imidazole: Contains an iodine atom, which can lead to different reactivity patterns compared to the bromine analog.

Uniqueness

5-Bromo-4-(propan-2-yl)-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The combination of the bromine atom and the isopropyl group can enhance its binding affinity and selectivity in various applications.

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

4-bromo-5-propan-2-yl-1H-imidazole

InChI

InChI=1S/C6H9BrN2/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3,(H,8,9)

InChI Key

XDBOUZAZWPGPNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CN1)Br

Origin of Product

United States

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